2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)butanamide
Overview
Description
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)butanamide is a complex organic compound that features a triazole ring, an amino group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)butanamide typically involves multiple stepsThe reaction conditions often involve the use of microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to achieve higher yields and better control over reaction conditions. This approach is more efficient and environmentally friendly compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the triazole ring can produce various reduced triazole compounds .
Scientific Research Applications
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)butanamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring plays a crucial role in this interaction, as it can form hydrogen bonds and other interactions with the target enzyme .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A simpler triazole compound with similar structural features but different functional groups.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Another triazole derivative with distinct chemical properties and applications.
Uniqueness
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)butanamide is unique due to its combination of a triazole ring, an amino group, and a butanamide moiety. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-4-11(21-14-17-13(15)18-19-14)12(20)16-10-6-5-8(2)7-9(10)3/h5-7,11H,4H2,1-3H3,(H,16,20)(H3,15,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJSIJNELCXTKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1)C)C)SC2=NNC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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